molecular formula C27H17N3 B14331007 1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline CAS No. 96682-60-9

1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline

Cat. No.: B14331007
CAS No.: 96682-60-9
M. Wt: 383.4 g/mol
InChI Key: NZFKIYFWZPYGEG-UHFFFAOYSA-N
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Description

1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a phenyl group, a quinoline moiety, and a phenanthroline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Formation of Phenanthroline Core: The phenanthroline core can be synthesized via the Pinner synthesis, which involves the cyclization of o-phenylenediamine with glyoxal.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the phenanthroline core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline and phenanthroline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their function and leading to antimicrobial or anticancer effects. The compound’s aromatic structure allows it to intercalate between DNA bases, inhibiting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(pyridin-4-yl)-4,7-phenanthroline
  • 1-Phenyl-3-(quinolin-8-yl)-4,7-phenanthroline
  • 1-Phenyl-3-(quinolin-2-yl)-4,7-phenanthroline

Uniqueness

1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and biological applications compared to its analogs.

Properties

CAS No.

96682-60-9

Molecular Formula

C27H17N3

Molecular Weight

383.4 g/mol

IUPAC Name

1-phenyl-3-quinolin-6-yl-4,7-phenanthroline

InChI

InChI=1S/C27H17N3/c1-2-6-18(7-3-1)22-17-26(20-10-11-23-19(16-20)8-4-14-28-23)30-25-13-12-24-21(27(22)25)9-5-15-29-24/h1-17H

InChI Key

NZFKIYFWZPYGEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC6=C(C=C5)N=CC=C6

Origin of Product

United States

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